molecular formula C19H23NO2 B4278187 2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide

2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide

Cat. No.: B4278187
M. Wt: 297.4 g/mol
InChI Key: XZECTDUANHNVGJ-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, and an ethyl-substituted phenyl group attached to the nitrogen atom of the amide

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-5-16-8-6-7-9-18(16)20-19(21)15(4)22-17-11-13(2)10-14(3)12-17/h6-12,15H,5H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZECTDUANHNVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)OC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,5-dimethylphenol, is reacted with an appropriate halogenated compound (such as 2-bromopropane) under basic conditions to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 2-ethylphenylamine in the presence of a coupling agent (such as N,N’-dicyclohexylcarbodiimide) to form the desired amide product.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride or borane to yield the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), borane (BH₃)

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and amide groups

    Reduction: Corresponding amine derivatives

    Substitution: Products with nucleophiles replacing the phenoxy group

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.

    Materials Science: It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

    Biological Studies: The compound may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

    Industrial Chemistry: It can be utilized as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The phenoxy and amide groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)-N-phenylpropanamide: Lacks the ethyl substitution on the phenyl group, which may affect its binding properties and reactivity.

    2-(3,5-dimethylphenoxy)-N-(2-methylphenyl)propanamide: Contains a methyl group instead of an ethyl group, potentially altering its steric and electronic properties.

    2-(3,5-dimethylphenoxy)-N-(4-ethylphenyl)propanamide: The ethyl group is positioned differently on the phenyl ring, which may influence its chemical behavior and interactions.

Uniqueness

2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide is unique due to the specific substitution pattern on the phenyl and phenoxy groups, which can impact its chemical reactivity, binding interactions, and overall properties. The presence of both 3,5-dimethyl and 2-ethyl substitutions provides a distinct steric and electronic environment, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide
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2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide

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